molecular formula C24H31NO B13774842 [1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)- CAS No. 72928-29-1

[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-

Cat. No.: B13774842
CAS No.: 72928-29-1
M. Wt: 349.5 g/mol
InChI Key: BWRJKFPLVHZYLY-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 4-position and an undecyloxy group at the 4’-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- is used as a building block for the synthesis of more complex organic molecules.

Biology

In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. Its biphenyl core can mimic the structure of certain biological molecules, making it useful in drug discovery and development .

Medicine

In medicine, derivatives of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- are being investigated for their potential therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties make it suitable for use in electronic devices and other high-tech applications .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)-
  • [1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-
  • [1,1’-Biphenyl]-4-carbonitrile, 4’-(decyloxy)-

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- lies in its undecyloxy group, which provides increased hydrophobicity compared to its shorter alkyl chain analogs. This increased hydrophobicity can enhance its interactions with hydrophobic pockets in proteins, making it a more potent modulator of protein activity .

Properties

CAS No.

72928-29-1

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

IUPAC Name

4-(4-undecoxyphenyl)benzonitrile

InChI

InChI=1S/C24H31NO/c1-2-3-4-5-6-7-8-9-10-19-26-24-17-15-23(16-18-24)22-13-11-21(20-25)12-14-22/h11-18H,2-10,19H2,1H3

InChI Key

BWRJKFPLVHZYLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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